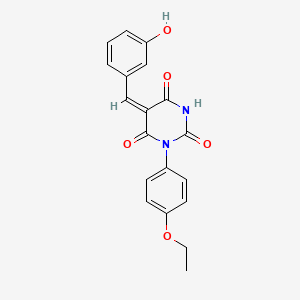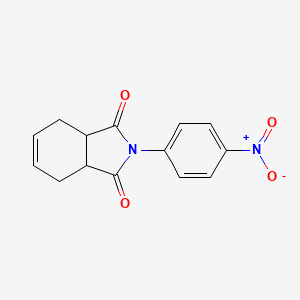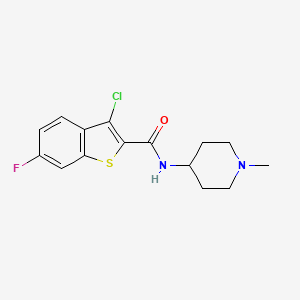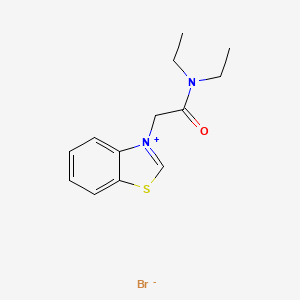![molecular formula C20H22N4O2S B5164662 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE](/img/structure/B5164662.png)
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring, a piperazine ring, and a methoxyphenyl group. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as therapeutic agents in various medical conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Sulfanyl Group: The benzodiazole ring can be functionalized with a sulfanyl group using thiolation reactions.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with a suitable dihaloalkane.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.
Final Coupling: The final compound can be obtained by coupling the benzodiazole-sulfanyl intermediate with the methoxyphenyl-piperazine intermediate under suitable conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro groups (if present) or other reducible functionalities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings may introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, compounds with benzodiazole and piperazine moieties are often studied for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents. The methoxyphenyl group may enhance the compound’s binding affinity to biological targets.
Medicine
In medicine, such compounds are investigated for their therapeutic potential in treating conditions like anxiety, depression, and neurological disorders. The combination of benzodiazole and piperazine rings is particularly interesting for developing central nervous system (CNS) active drugs.
Industry
In the industrial sector, this compound may find applications in the development of new materials, agrochemicals, or as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE depends on its specific biological target. Generally, compounds with benzodiazole and piperazine rings may interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone
- 2-(1H-1,3-Benzodiazol-2-ylthio)-1-(4-(2-chlorophenyl)piperazin-1-yl)ethanone
- 2-(1H-1,3-Benzodiazol-2-ylthio)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone
Uniqueness
The presence of the methoxy group in 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE distinguishes it from other similar compounds. This functional group can influence the compound’s pharmacokinetic properties, such as its solubility, stability, and ability to interact with biological targets.
Propriétés
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-26-18-9-5-4-8-17(18)23-10-12-24(13-11-23)19(25)14-27-20-21-15-6-2-3-7-16(15)22-20/h2-9H,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGIQBNABQMZLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopropyl-5-[(5-isoquinolinyloxy)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B5164588.png)
![2-[4-(3-phenylbutyl)-1-piperazinyl]pyrimidine](/img/structure/B5164599.png)
![benzyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-4-hydroxy-1-pyrrolidinecarboxylate](/img/structure/B5164601.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5164607.png)
![ethyl [(5Z)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5164613.png)

![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-PHENOXYETHAN-1-ONE](/img/structure/B5164623.png)

![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B5164641.png)
![1-[2-[2-(2-Chlorophenoxy)ethoxy]ethyl]piperidine](/img/structure/B5164648.png)
![(2S)-2-amino-N-[2-(4-propan-2-yloxyphenyl)ethyl]propanamide](/img/structure/B5164664.png)
![[(2S)-1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]methanol](/img/structure/B5164672.png)

